Triacontanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Growth Regulator

Scientific Field: Plant Physiology and Molecular Biology.

Application Summary: Triacontanol (TRIA) is an endogenous plant growth regulator that facilitates numerous plant metabolic activities leading to better growth and development.

Methods of Application: The application of TRIA is typically exogenous, and it affects various metabolic processes during seed germination, seedling development, photosynthesis, and enzyme activities.

Results or Outcomes: The application of TRIA results in better growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions.

Bio-Stimulant in Agricultural Practice

Scientific Field: Agriculture.

Application Summary: TRIA is gaining a lot of interest in agricultural practice due to its use as a bio-stimulant.

Methods of Application: TRIA determination is performed by GC analysis after chemical derivatization.

Enhancing Photosynthetic Efficiency and Nutrient Uptake

Scientific Field: Plant Physiology.

Application Summary: TRIA has been found to increase plant biomass by enhancing photosynthetic efficiency and nutrient uptake.

Methods of Application: Studies have revealed significant increases in leaf levels of nitrate reductase enzyme following TRIA application.

Results or Outcomes: The application of TRIA leads to higher protein synthesis and enhanced plant immunity.

Reducing the Effect of Different Stressors

Scientific Field: Plant Stress Physiology.

Application Summary: Triacontanol is a long-chain alcohol that is considered to be a plant growth promoter.

Methods of Application: Exogenous application of TRIA increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters.

Results or Outcomes: The application of TRIA results in increased plant growth and reduced stress effects.

Enhancing Nitrate Reductase Activity

Scientific Field: Plant Biochemistry.

Application Summary: Triacontanol has been found to significantly increase leaf levels of nitrate reductase enzyme.

Methods of Application: The application of Triacontanol leads to higher protein synthesis and enhanced plant immunity.

Results or Outcomes: The application of Triacontanol results in enhanced photosynthetic efficiency and nutrient uptake, leading to an increase in plant biomass.

Alleviating Stress-Induced Damages

Application Summary: Triacontanol is considered to be a plant growth promoter that reduces the effect of different stressors.

Methods of Application: Exogenous application of Triacontanol increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters.

Results or Outcomes: The application of Triacontanol results in reduced stress effects and increased plant growth.

Enhancing Protein Synthesis

Application Summary: Triacontanol has been found to significantly increase leaf levels of nitrate reductase enzyme, leading to higher protein synthesis.

Methods of Application: The application of Triacontanol leads to enhanced plant immunity.

Increasing Dry and Fresh Weight

Scientific Field: Plant Growth Physiology.

Application Summary: Triacontanol is considered to be a plant growth promoter that increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters.

Methods of Application: Exogenous application of Triacontanol.

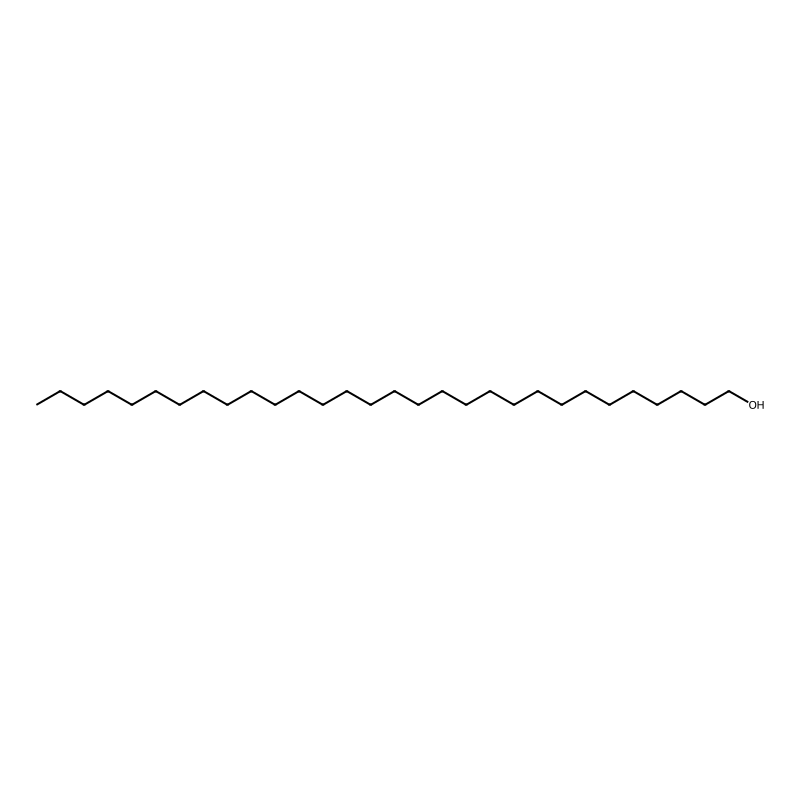

Triacontanol, scientifically known as 1-triacontanol, is a long-chain fatty alcohol with the molecular formula C₃₀H₆₂O. It is also referred to as melissyl alcohol or myricyl alcohol. This compound is naturally found in plant cuticle waxes and beeswax, where it functions primarily as a plant growth regulator. Triacontanol has gained attention for its ability to enhance plant growth by stimulating various physiological processes, including photosynthesis and nutrient transport .

- Witting Reaction: This reaction is utilized in the synthesis of triacontanol from precursor compounds. For instance, when reacting specific thiophene derivatives with suitable acylating agents, triacontanol can be produced after subsequent hydrogenation steps .

- Hydrogenation: Following the Witting reaction, the resultant mixture is subjected to hydrogenation to yield triacontanol .

- Kolbe Coupling: Another synthetic route involves the Kolbe coupling of stearic acid, which adds six-carbon units to form triacontanol through enamine intermediates .

Triacontanol exhibits significant biological activity in plants:

- Growth Stimulation: It enhances growth rates by increasing photosynthetic activity, protein biosynthesis, and nutrient transport within plants .

- Cell Division: The compound promotes cell division and growth, particularly during embryogenesis and root development .

- Stress Tolerance: Triacontanol has been shown to improve drought tolerance in crops like rice by enhancing physiological attributes such as stomatal conductance and chlorophyll content .

Triacontanol can be synthesized through various methods:

- From Fatty Alcohols: Utilizing 1-octadecanol and 1,12-dodecanediol via phase transfer reactions leads to the production of octadecanal and subsequent reactions yielding triacontanol .

- Chemical Pathways:

- Succinic Anhydride Method: Involves acylation sequences followed by desulfurization using Raney Nickel to produce triacontanoic acid, which is then reduced using lithium aluminum hydride to form triacontanol .

- Phase Transfer Bromination: This method involves bromination of dodecanediol followed by further reactions leading to triacontanol synthesis .

Interaction studies have revealed that triacontanol functions through complex biochemical pathways:

- Second Messenger Role: It has been suggested that triacontanol may elicit the formation of L(+)-adenosine, which acts as a second messenger affecting various metabolic processes within plants .

- Synergistic Effects with Other Compounds: Triacontanol's activity can be influenced by other compounds such as octacosanol, which may inhibit its effects at equimolar concentrations .

Several compounds share structural similarities with triacontanol but exhibit distinct properties:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Octacosanol | Fatty Alcohol (C₂₈) | Less effective as a growth regulator compared to triacontanol; often inhibits its activity. |

| Hexacosanol | Fatty Alcohol (C₂₆) | Known for its role in wax formation; less studied for growth regulation. |

| Docosanol | Fatty Alcohol (C₂₂) | Used primarily for antiviral properties; different functional applications than triacontanol. |

| Myricyl Alcohol | Fatty Alcohol (C₃₀) | Another name for triacontanol; similar applications but less emphasis on growth regulation. |

Triacontanol stands out due to its potent growth-regulating capabilities and its specific biochemical interactions that enhance plant metabolism and stress tolerance.

Triacontanol, systematically named triacontan-1-ol, is classified as a saturated straight-chain primary alcohol within the fatty alcohol family. Its molecular formula, C₃₀H₆₂O, corresponds to a hydroxyl group (-OH) attached to a 30-carbon alkyl chain. The compound is alternatively termed melissyl alcohol or myricyl alcohol, reflecting its historical association with beeswax (Apis mellifera) and plant-derived waxes.

Regulatory databases assign triacontanol distinct identifiers, including the CAS registry number 593-50-0 and the European Community (EC) number 209-794-5. The ChEBI database categorizes it under the identifier CHEBI:28409, while its Lipid Maps entry (LMFA05000006) designates it as a member of the fatty acyl alcohols class. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies the terminal hydroxyl group’s position, distinguishing it from isomerically distinct congeners.

Historical Discovery and Research Evolution

The isolation of triacontanol traces to 1933, when Chibnall and colleagues identified it as a constituent of alfalfa (Medicago sativa) wax through meticulous solvent extraction and crystallization techniques. Mass spectroscopic confirmation in subsequent studies validated its structural identity, laying the groundwork for investigating its biological activity.

A pivotal breakthrough occurred in 1977, when researchers demonstrated that triacontanol extracted from alfalfa stimulated growth in crops such as rice and maize. This discovery catalyzed global research, particularly in Asia, where agronomic applications sought to enhance yields of vegetables, cereals, and horticultural species. Despite initial challenges in replicating effects due to phthalate contamination in early experiments, refined purification protocols established triacontanol’s legitimacy as a plant growth regulator.

Natural Occurrence and Distribution

Triacontanol occurs ubiquitously in plant epicuticular waxes, functioning as a hydrophobic barrier against environmental stressors. Quantitative analyses reveal its presence in:

- Alfalfa wax: Primary historical source, though constituting <1% of total wax content

- Wheat (Triticum aestivum): 3–4% of leaf wax composition

- Beeswax: Minor component, coexisting with shorter-chain alcohols like triacontanol’s C24–C34 homologs

Geospatial studies suggest variability in triacontanol concentrations across plant species and cultivars, influenced by genetic factors and environmental conditions such as UV exposure and temperature fluctuations. Its detection in phylogenetically diverse taxa—from angiosperms to gymnosperms—implies an evolutionarily conserved biosynthetic pathway, though enzymatic mechanisms remain partially characterized.

Physical and Chemical Properties

Triacontanol exhibits physicochemical properties typical of long-chain aliphatic alcohols:

The compound’s hydrophobicity and high melting point necessitate solvent-mediated delivery for biological applications, typically employing surfactants or emulsifiers to enhance aqueous dispersion. Spectroscopic analyses, including NMR and IR, confirm the absence of unsaturated bonds or branching, consistent with its IUPAC-defined linear structure.

Molecular Structure and Formula (C₃₀H₆₂O)

Triacontanol’s molecular architecture comprises a 30-carbon alkyl chain terminating in a primary hydroxyl group, as represented by the condensed formula CH₃(CH₂)₂₈CH₂OH. X-ray crystallography reveals a zigzag hydrocarbon backbone with all-trans configurations, maximizing van der Waals interactions between adjacent molecules.

The SMILES notation CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO underscores its linear topology, while the InChIKey UFONLYPQNIDJAC-UHFFFAOYSA-N provides a unique stereochemical identifier. Computational models predict a molecular length of approximately 4.1 nm, with the hydroxyl group contributing to dipolar interactions critical for crystalline lattice formation.

Quantum mechanical simulations indicate that the electron density around the hydroxyl oxygen facilitates weak hydrogen bonding, influencing solubility behavior and solid-state packing. These structural attributes underpin triacontanol’s biological activity, enabling interaction with plant membrane receptors and enzymatic systems involved in growth regulation.

Triacontanol represents a significant component of plant cuticular waxes across diverse botanical families, serving as a primary structural element in the protective waxy coating that covers aerial plant organs [1] [2]. The compound exists predominantly as a component of epicuticular waxes, where it functions both as a free alcohol and as an esterified component bound to long-chain fatty acids [3] [2].

Research on wheat (Triticum aestivum) has demonstrated that triacontanol constitutes approximately 3-4% of total leaf wax content [4] [5]. In these cereal crops, triacontanol appears as the predominant primary alcohol within the cuticular wax matrix, with concentrations varying between different plant organs. Flag leaves of wheat contain approximately 16 μg/cm² of total wax, while peduncles exhibit significantly higher wax loads of 49 μg/cm² [6].

The distribution pattern of triacontanol within plant cuticles shows remarkable consistency across taxonomically diverse species. Studies on Ligustrum vulgare leaves revealed that triacontanol occurs primarily within the intracuticular wax layer, with concentrations reaching 25.6±8.3 μg/cm² in the adaxial surface [3]. This intracuticular localization suggests that triacontanol plays a crucial structural role in maintaining cuticular integrity and barrier properties.

Among African Bignoniaceae species, triacontanol exhibits variable abundance patterns. In Spathodea campanulata, triacontanol represents one of the most abundant alcohol components, comprising a significant portion of the total wax alcohol fraction alongside octacosanol [7]. The compound has also been identified in Markhamia acuminata and Newbouldia laevis, although in lower relative concentrations compared to triterpene acids in these species [7].

Monocotyledonous plants demonstrate distinct triacontanol distribution patterns. In bamboo species (Phyllostachys aurea), young and old leaves contain 1.7-1.9 μg/cm² each of epicuticular and intracuticular waxes, with triacontanol identified as a primary component of the alcohol fraction [8]. Rice (Oryza sativa) presents a unique case where triacontanol appears as the only primary alcohol detected in leaf cuticle wax extracts, distinguishing it from other grass species that typically contain multiple long-chain alcohols [2].

The biosynthetic pathway leading to triacontanol accumulation in plant cuticles involves the elongation of fatty acid precursors through the activity of fatty acid elongase complexes. These enzymes facilitate the stepwise addition of two-carbon units to growing fatty acid chains, ultimately producing the C30 alcohol through reduction of the corresponding fatty acid [9]. The tissue-specific expression of these elongase systems contributes to the observed variation in triacontanol content between different plant organs and developmental stages.

Beeswax as a Triacontanol Source

Beeswax represents one of the most concentrated natural sources of triacontanol, containing the compound primarily in esterified form as triacontanyl palmitate [10] [11] [12]. This wax ester constitutes the major component of beeswax, accounting for approximately 35-45% of the total wax composition by weight [12] [13].

The chemical structure of beeswax reveals a complex mixture dominated by linear wax monoesters, with triacontanyl palmitate serving as the primary ester component [14] [12]. Gas chromatography-mass spectrometry analysis of pure beeswax from Apis mellifera has confirmed that esters of hexadecanoic acid (palmitic acid) with 1-triacontanol represent the most abundant wax components [14] [15]. These esters form through the condensation of palmitic acid with triacontanol, creating a stable lipid matrix that provides the characteristic properties of beeswax.

The total fatty alcohol content in beeswax typically ranges from 1% free alcohols to 35-45% esterified alcohols [12]. Within the esterified fraction, triacontanol comprises the dominant alcohol component, with chain lengths of alcohol moieties ranging from C24 to C34 [12] [16]. The variation in alcohol chain length contributes to the physical properties of beeswax, including melting point, hardness, and crystalline structure.

Extraction and isolation of triacontanol from beeswax involves saponification processes that cleave the ester bonds, releasing free triacontanol and palmitic acid [17]. Microwave-assisted extraction methods using solid superalkali catalysts (KF/γ-Al₂O₃) have proven effective for large-scale isolation, achieving triacontanol purities of 85-95% through transesterification reactions [17]. These extraction processes typically yield 50-60% recovery of triacontanol from the original beeswax material [17].

Complex wax esters containing 15-hydroxypalmitic acid or diols constitute an additional 15-27% of beeswax composition [12]. These compounds include triacontanol as the alcohol component esterified to hydroxylated fatty acids, forming more complex molecular structures that contribute to the unique properties of beeswax. The presence of these hydroxy esters indicates multiple biosynthetic pathways leading to triacontanol incorporation in beeswax.

Quality assessment of commercial beeswax relies on specific analytical parameters that reflect triacontanol content. The ester number, representing the content of fatty acid esters and higher alcohols, typically ranges from 70-80 mg KOH/g for pure beeswax [14]. Adulteration with paraffins significantly reduces these values, as paraffins lack both free and esterified fatty acids and alcohols [14].

Rice Bran Wax Composition

Rice bran wax emerges as a particularly rich source of triacontanol, containing the compound as part of a complex policosanol mixture that includes multiple long-chain fatty alcohols [18] [19] [20]. The triacontanol content in rice bran wax varies significantly depending on extraction methods and processing conditions, ranging from 12% to 43% of the total alcohol fraction [10] [21] [20].

Chemical analysis of rice bran wax reveals that the main components consist of aliphatic acids (wax acids) and higher alcohol esters [18]. The higher alcohol component predominantly comprises ceryl alcohol (C26) and melissyl alcohol (C30, triacontanol), with triacontanol representing the dominant alcohol species [18] [22]. Gas chromatography analysis identifies C32 and C34 alcohols as additional major components, while the fatty acid fraction consists primarily of behenic acid (C22) and lignoceric acid (C24) [22] [23].

Saponification-based extraction methods yield fatty alcohol mixtures containing 25-30% triacontanol by weight [20] [24]. This process involves aqueous saponification of defatted rice bran wax followed by extraction of the fatty alcohol mixture using organic solvents [20]. The residual soap after alcohol extraction serves as a source for long-chain fatty acids, demonstrating the integrated nature of rice bran wax utilization [20].

Advanced extraction techniques employing microwave digestion and molecular distillation have achieved higher triacontanol concentrations. Transesterification methods report triacontanol yields of 43.71% with policosanol content reaching 30,787 mg/100g of processed material [25]. These enhanced extraction protocols utilize specific operating conditions including 1300 watt microwave power, 6% potassium hydroxide concentration, and 35-minute reaction times [25].

The policosanol composition of rice bran wax demonstrates significant variability among different rice cultivars and processing methods. Studies report octacosanol content ranging from 66-68.72% of the policosanol fraction, with triacontanol comprising 12-13.65% [26] [27]. Additional components include hexacosanol (7%), docosanol, and tetracosanol in varying proportions [27].

Industrial processing of rice bran wax through winterization and solvent fractionation allows for selective concentration of different alcohol fractions [28] [29]. Rice bran wax primarily consists of high molecular weight monoesters ranging from C46 to C66, with refinement processes retaining policosanols, phospholipids, phytosterols, and squalene for enhanced product quality [29].

Physicochemical properties of rice bran wax reflect its triacontanol content, with melting points ranging from 77-86°C and saponification values of 75-120 mg KOH/g [18] [29]. These parameters serve as quality indicators for commercial rice bran wax products and correlate with triacontanol concentration in the final product [29].

Agricultural Crop Residues

Agricultural crop residues represent an abundant and renewable source of triacontanol, offering sustainable pathways for large-scale extraction and utilization [30] [31]. These residues, typically considered agricultural waste, contain significant quantities of triacontanol within their cuticular wax components, making them valuable feedstocks for biostimulant production.

Wheat straw and other cereal crop residues contain triacontanol concentrations comparable to those found in living plant tissues [32] [5]. Research demonstrates that wheat varieties maintain 3-4% triacontanol content in their leaf wax even after senescence and harvest [5]. This stability makes wheat straw a practical source for triacontanol extraction, particularly given the global production volumes of wheat exceeding 760 million tons annually.

Barley and corn residues exhibit similar triacontanol profiles, with the compound detected in both leaf and stem cuticular waxes [33] [31]. Field trials using synthetic triacontanol on these crops have confirmed yield increases of 25-32% in corn and significant improvements in barley grain production [33]. These results validate the agricultural value of triacontanol while highlighting the potential for recovering the compound from crop residues.

Rice processing generates substantial quantities of bran and straw residues containing extractable triacontanol [19] [34] [31]. The Central Food Technological Research Institute has developed commercial processes for isolating triacontanol from rice bran wax, tea waste, and sugarcane press mud wax [31]. These processes demonstrate the feasibility of utilizing diverse agricultural residues for triacontanol production.

Tea processing waste represents another significant source of triacontanol-containing wax [31]. Tea Research Institute trials in Coimbatore have reported 20-30% yield increases in tea cultivation using triacontanol extracted from tea waste itself, creating a closed-loop system for agricultural improvement [31]. This approach maximizes resource utilization while minimizing waste generation in tea production systems.

Sugarcane processing generates press mud containing extractable wax with triacontanol content [34] [31]. Studies on sugarcane-derived crude triacontanol have demonstrated cholesterol-lowering effects, indicating potential applications beyond plant growth regulation [34]. The dual agricultural and pharmaceutical value of sugarcane-derived triacontanol enhances the economic viability of extraction processes.

Innovative approaches to crop residue utilization include composting systems that concentrate triacontanol content over time. Research on Moso bamboo (Phyllostachys pubescens) shoot skin demonstrates that composting processes can increase triacontanol concentrations from 13.3 ppm in fresh material to 71.3 ppm after two weeks of composting [35] [36]. Even after six months of compost maturation, triacontanol levels remain at 19.7 ppm, indicating the compound's stability in organic matter [35].

The scalability of triacontanol extraction from crop residues depends on developing efficient extraction technologies that can process large volumes of diverse feedstocks. Current research focuses on optimizing solvent systems, extraction temperatures, and purification methods to maximize triacontanol recovery while maintaining economic viability [25] [31].

Quantitative Analysis in Natural Materials

Accurate quantification of triacontanol in natural materials requires sophisticated analytical methodologies capable of detecting and measuring this long-chain fatty alcohol across diverse sample matrices [37] [38] [39]. The development of reliable analytical methods has proven essential for quality control in commercial triacontanol products and for research into natural sources and bioactivity.

Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for triacontanol quantification, typically employing chemical derivatization to enhance compound volatility and detector response [35] [39] [40]. The standard protocol involves trimethylsilyl derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether, improving chromatographic behavior [35]. Detection limits for GC-MS methods range from 1.32 to 3.47 ng/mL, with quantification limits spanning 8.4 to 540 ng/mL depending on sample matrix and instrumentation [39] [40].

Selected ion monitoring (SIM) mode in GC-MS provides enhanced sensitivity and specificity for triacontanol quantification [35] [41]. Target ions at m/z 471 and 495 correspond to the trimethylsilyl derivative of triacontanol and are selected based on their abundance and lack of interference from other sample components [35]. This approach enables precise quantification even in complex biological matrices with multiple interfering compounds.

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) offers an alternative approach that eliminates the need for chemical derivatization [37] [38]. This method demonstrates excellent sensitivity with a limit of detection of 0.2 mg/L and limit of quantification of 0.6 mg/L [37]. The method exhibits good precision with intra-day variability below 11.2% and inter-day precision of 10.2% [37]. HPLC-ELSD proves particularly valuable for routine quality control applications and analysis of aqueous samples where derivatization may be problematic.

Sample preparation protocols significantly influence quantification accuracy and must be optimized for each matrix type [38] [42]. For plant materials, extraction typically involves organic solvents such as chloroform, hexane, or methanol, followed by concentration and purification steps [35] [43]. Dried plant materials require grinding and sequential extraction, while liquid samples may undergo direct analysis or require concentration procedures [38].

Validation parameters for triacontanol analytical methods include linearity, accuracy, precision, specificity, and robustness [37] [44]. Calibration curves demonstrate excellent linearity (R² > 0.998) across the working range, with accuracy values ranging from 93.54% to 113.38% [44] [41]. Inter-day precision typically remains below 15% relative standard deviation, meeting international guidelines for bioanalytical method validation [41].

Matrix effects pose significant challenges in triacontanol quantification, particularly in complex plant extracts containing multiple interfering compounds [42] [43]. Internal standard methods using structurally similar compounds such as betulin or 5-α-cholestane help compensate for matrix-related variability and improve quantification accuracy [41] [40]. These internal standards should be added at the earliest possible stage of sample preparation to account for extraction efficiency variations.

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment for isolated triacontanol but lacks the sensitivity required for trace quantification [35] [45]. ¹H and ¹³C NMR spectra of pure triacontanol display characteristic signals that confirm molecular structure and can detect major impurities [35]. However, NMR requires relatively large sample quantities and cannot achieve the detection limits necessary for analysis of natural materials with low triacontanol content.

Thin-layer chromatography (TLC) serves as a rapid screening method for triacontanol presence but provides only qualitative or semi-quantitative information [35]. TLC separation of triacontanol from other plant alcohols enables preliminary identification and can guide subsequent quantitative analysis. The method proves valuable for monitoring extraction procedures and assessing sample purity before instrumental analysis.

Quality assurance in triacontanol analysis requires careful attention to storage conditions, sample stability, and contamination prevention [38] [44]. Triacontanol samples should be stored under nitrogen atmosphere at low temperatures to prevent oxidation and degradation [44]. Standard solutions maintain stability for extended periods when properly stored, enabling reliable calibration and quality control procedures [38].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

Other CAS

Wikipedia

Nile_red

Use Classification

General Manufacturing Information

Dates

2. Haim D, Berríos M, Valenzuela A, Videla LA. Trace quantification of 1-octacosanol and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Dec 15;877(32):4154-8. doi: 10.1016/j.jchromb.2009.10.034. Epub 2009 Nov 11. PMID: 19931494.

3. Sut S, Franceschi C, Peron G, Poloniato G, Dall'Acqua S. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules. 2018 Oct 26;23(11):2775. doi: 10.3390/molecules23112775. PMID: 30373135; PMCID: PMC6278271.